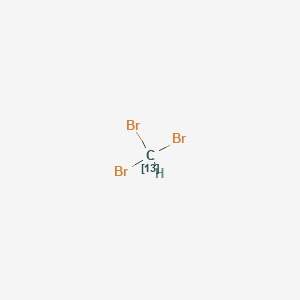

Bromoform-13C

Description

Role of 13C Isotopes in Mechanistic Elucidation and Pathway Tracing

The carbon-13 isotope is particularly significant in research due to carbon's central role in organic molecules. By introducing 13C-labeled substrates into a system, researchers can follow the carbon atoms as they are incorporated into different molecules, effectively mapping out metabolic pathways. nih.gov This technique, known as 13C-assisted metabolism analysis, is instrumental in discovering new enzymes and understanding how organisms process nutrients. nih.gov

The ability to trace the path of 13C allows for the detailed examination of reaction mechanisms and the flow of metabolites through various biochemical networks. nih.govacs.org This provides a dynamic view of cellular processes that cannot be achieved by simply measuring the concentrations of substances at a single point in time. nih.gov

Overview of Bromoform-13C Applications in Contemporary Research

This compound is utilized in several specialized areas of research. A primary application is in environmental studies, particularly for understanding the sources and fate of bromoform (B151600), a trihalomethane that can be both naturally produced and an industrial byproduct. atamankimya.comcolby.edu By using this compound as a tracer, scientists can investigate its degradation pathways in soil and water and identify the organisms and chemical processes responsible for its transformation. colby.edu

In the field of agriculture, there is growing interest in bromoform as a potential methane (B114726) inhibitor in livestock. ag-emissions.nznzagrc.org.nz Research in this area may utilize this compound to study its mechanism of action in the rumen and its potential transfer to animal products. nzagrc.org.nzoup.com Furthermore, this compound serves as an internal standard in analytical chemistry for the accurate quantification of unlabeled bromoform in environmental samples. isotope.com

Historical Context of Isotopic Bromoform Studies

The study of isotopes has a long history, with the concept of isotopy first being applied to understand radioactive decay series in the early 20th century. infona.pl The development of mass spectrometry allowed for the precise measurement of isotopic abundances, paving the way for the use of stable isotopes as tracers. researchgate.net

Early studies on bromoform focused on its chemical properties and its presence in the environment, particularly as a disinfection byproduct in chlorinated water. nih.gov The use of isotopically labeled compounds, including those of bromoform, evolved as analytical techniques became more sophisticated. While specific historical studies focusing solely on this compound are not extensively documented in readily available literature, the broader field of isotope tracer studies provides the foundation for its current applications. The investigation of bromine isotope effects in chemical reactions has also contributed to a deeper understanding of the transformations of brominated organic compounds like bromoform. researchgate.net

Research Findings and Data

The application of this compound and stable isotope labeling has yielded significant insights across various research domains.

Table 1: Applications of Stable Isotope Labeling

| Field | Application | Key Insights |

|---|---|---|

| Chemical Biology | Protein Quantification (e.g., SILAC) | Accurate measurement of protein expression levels. silantes.com |

| Metabolic Flux Analysis | Tracing metabolic pathways and understanding cellular metabolism. silantes.comnih.gov | |

| Environmental Science | Pollutant Fate and Transport | Determining the environmental persistence and degradation of chemicals. symeres.com |

| Source Apportionment | Identifying the origins of environmental contaminants. colby.edu | |

| Agricultural Science | Methane Mitigation Research | Investigating the mechanism of methane inhibitors in livestock. nzagrc.org.nzoup.com |

| Analytical Chemistry | Internal Standards | Improving the accuracy and precision of quantitative measurements. isotope.com |

Table 2: Properties of Bromoform

| Property | Value |

|---|---|

| Chemical Formula | CHBr₃ atamankimya.com |

| Molar Mass | 252.73 g/mol |

| Appearance | Colorless to yellow liquid atamankimya.comnih.gov |

| Odor | Sweetish, similar to chloroform (B151607) atamankimya.comnih.gov |

| Density | 2.89 g/cm³ nih.gov |

| Solubility in Water | Slightly soluble nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tribromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486626 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-81-4 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromoform 13c

Strategies for Carbon-13 Isotopic Enrichment

The primary challenge in synthesizing Bromoform-13C lies in the efficient incorporation of the carbon-13 isotope into the molecular structure. Several strategies have been developed to achieve high isotopic enrichment, primarily revolving around the use of ¹³C-labeled precursors.

Precursor Selection and Isotopic Purity Considerations

The choice of the ¹³C-labeled starting material is paramount to the success of the synthesis, directly influencing the isotopic purity of the final product. avantiresearch.com High isotopic purity, often desired to be ≥99 atom % ¹³C, is crucial for applications such as internal standards in mass spectrometry to avoid signal overlap between the analyte and the standard. avantiresearch.comsigmaaldrich.com

The haloform reaction is a well-established method for the synthesis of haloforms and can be adapted for the preparation of this compound. atamankimya.comwikipedia.orgwikipedia.org This reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base. wikipedia.orgpearson.com To synthesize this compound, a precursor containing a ¹³C-labeled methyl ketone group is required.

A common and effective precursor is ¹³C-acetone. youtube.comdoubtnut.com The reaction proceeds by treating ¹³C-acetone with a brominating agent, such as sodium hypobromite (B1234621) (NaOBr), which can be generated in situ from bromine and a base like sodium hydroxide. wikipedia.orgdoubtnut.com The reaction mechanism involves the initial deprotonation of the α-carbon, followed by successive bromination until the trihalogenated intermediate is formed, which is then cleaved by the base to yield this compound and a carboxylate salt. pearson.comstackexchange.com

Another potential precursor for the haloform reaction is isotopically labeled 1,3-dihydroxybenzene-2-¹³C. Bromination of this compound in an aqueous solution can yield this compound with an enriched carbon-13 content equivalent to that of the substrate. researchgate.net

Halogen Exchange Reactions for ¹³C Incorporation

Halogen exchange reactions provide a direct route to introduce bromine into a ¹³C-labeled molecule. atamankimya.comuomustansiriyah.edu.iq As mentioned previously, the reaction of ¹³C-chloroform with aluminum bromide is a prime example of this strategy. chemicalbook.comquora.com These reactions are typically driven by the relative bond strengths and the stability of the resulting halide ions. Careful control of reaction conditions is necessary to ensure complete exchange and minimize side reactions.

Optimized Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reactants.

For the haloform reaction using ¹³C-acetone, the temperature is typically maintained at a specific level, for instance, around 50°C, to control the reaction rate and prevent the formation of byproducts. quora.com The slow, dropwise addition of the brominating agent is also critical to manage the exothermic nature of the reaction and ensure the base concentration remains optimal for the cleavage of the trihalo intermediate. quora.com

In the context of metal-mediated reactions, which can also be applied to bromoform (B151600) synthesis, factors such as the choice of metal catalyst, ligand, and solvent play a significant role. rsc.orgias.ac.in For example, chromium-catalyzed reactions have been explored for transformations involving bromoform, where temperature and catalyst loading are key variables. rsc.org While not specifically detailing ¹³C-bromoform synthesis, these studies highlight the importance of fine-tuning reaction parameters for efficient synthesis.

Table 1: Key Parameters in this compound Synthesis

| Parameter | Haloform Reaction (¹³C-Acetone) | Halogen Exchange (¹³C-Chloroform) |

|---|---|---|

| ¹³C-Precursor | ¹³C-Acetone | ¹³C-Chloroform |

| Reagents | Sodium hypobromite (or Bromine + NaOH) | Aluminum bromide |

| Typical Temperature | ~50°C | ≤ 60°C chemicalbook.com |

| Key Considerations | Slow addition of brominating agent, control of alkalinity | Anhydrous conditions, catalyst activity |

Purification and Isolation Techniques for Labeled Bromoform

Following the synthesis, a multi-step purification process is necessary to isolate this compound of high chemical and isotopic purity. quora.comacs.org Given that bromoform is denser than water and only slightly soluble, initial separation often involves separating the heavy organic layer from the aqueous phase. atamankimya.comyoutube.com

Standard purification techniques include:

Washing: The crude product is typically washed with water to remove water-soluble impurities and residual base. quora.com

Drying: Anhydrous drying agents, such as calcium chloride, are used to remove any remaining water from the organic phase. quora.com

Distillation: Fractional distillation is a common method to purify the bromoform, collecting the fraction that boils at the appropriate temperature (boiling point of bromoform is approximately 149.5°C). quora.comnih.gov This step is effective in separating bromoform from unreacted starting materials and byproducts with different boiling points.

Chromatography: For achieving very high purity, chromatographic methods such as gas chromatography (GC) can be employed. colby.eduresearchgate.net

The purity of the final product is typically assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the chemical structure and the isotopic enrichment level. rsc.orglibretexts.org To prevent degradation, purified bromoform is often stabilized, for example, with a small amount of ethanol (B145695) or by storing it with copper wire. sigmaaldrich.comquora.comisotope.com

Isotopic Purity Validation Methodologies in Synthetic Characterization

Following the synthesis of this compound, it is crucial to validate the isotopic purity and confirm the successful incorporation of the ¹³C isotope. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercially available this compound typically has an isotopic purity of 99 atom % ¹³C or greater. sigmaaldrich.comisotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a definitive method for confirming the presence and position of the ¹³C label. libretexts.org In a ¹³C-enriched compound like this compound, the signal corresponding to the labeled carbon will be significantly enhanced compared to a spectrum of natural abundance bromoform. libretexts.org Quantitative ¹³C-NMR can be used to determine the level of isotopic enrichment by comparing the integral of the ¹³CHBr₃ signal to any residual ¹²CHBr₃ signal or an internal standard. acs.org The chemical shift in the ¹³C-NMR spectrum is influenced by the electronegative bromine atoms. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass shift resulting from the incorporation of the heavier ¹³C isotope. sigmaaldrich.com The molecular weight of unlabeled bromoform (¹²CHBr₃) is approximately 252.73 g/mol , whereas this compound (¹³CHBr₃) has a molecular weight of approximately 253.72 g/mol , showing the expected mass shift of M+1. sigmaaldrich.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective. GC separates the this compound from any impurities or unlabeled starting materials before it enters the mass spectrometer, which then confirms the isotopic mass. researchgate.net Compound-specific isotope ratio mass spectrometry (CSIRMS) is an advanced technique that provides high-precision measurements of isotopic ratios, essential for validating the final isotopic purity of the synthesized compound. d-nb.info

The table below outlines the key validation methodologies.

Table 2: Isotopic Purity Validation Techniques for this compound

| Technique | Principle | Information Obtained | Key Findings/Applications |

|---|---|---|---|

| ¹³C-NMR Spectroscopy | Detects the ¹³C nucleus, which is NMR-active. | Confirms the presence and position of the ¹³C label. Allows for quantification of isotopic enrichment. | Enhanced signal intensity for the ¹³C-labeled carbon. Accurate determination of isotopic purity. libretexts.orgacs.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the increase in molecular weight due to the ¹³C isotope (M+1 mass shift). | Distinguishes between ¹³CHBr₃ and any residual ¹²CHBr₃. sigmaaldrich.com |

| GC-MS | Separates compounds by chromatography before mass analysis. | Provides purity data and confirms the mass of the labeled compound. | Validated method for precise isotope analysis of brominated compounds. researchgate.net |

| CSIRMS | High-precision mass spectrometry for determining isotope ratios in specific compounds. | Delivers highly accurate data on the ¹³C/¹²C ratio. | Used for precise quantification of isotopic enrichment and source tracking in environmental studies. d-nb.info |

Advanced Spectroscopic Applications of Bromoform 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Bromoform-13C

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, NMR studies focus on the ¹³C nucleus, offering insights that are complementary to proton (¹H) NMR.

High-Resolution ¹³C NMR Characterization

High-resolution ¹³C NMR of this compound provides fundamental data about its electronic and structural properties. In a typical ¹³C NMR spectrum, the signal from the ¹³C atom in bromoform (B151600) appears at a specific chemical shift, influenced by the three attached bromine atoms. chemicalbook.comnih.gov

The chemical shift (δ) of the ¹³C nucleus in this compound is highly sensitive to its chemical environment, particularly the solvent used for the NMR measurement. bhu.ac.innih.gov Nonpolar solvents generally result in larger shifts compared to polar solvents like benzene (B151609) and chloroform (B151607). bhu.ac.in The choice of solvent can influence solute-solvent interactions, which in turn affect the electron shielding around the ¹³C nucleus and thus its resonance frequency. nih.gov For instance, the ¹³C chemical shift of bromoform in deuterated chloroform (CDCl₃) is a commonly reported value. chemicalbook.comnih.gov

Below is a table showing the ¹³C chemical shift of bromoform in a common NMR solvent.

| Solvent | ¹³C Chemical Shift (ppm) |

| Chloroform-d (CDCl₃) | ~12.3 |

Note: The exact chemical shift can vary slightly depending on experimental conditions such as temperature and concentration.

The lithiation of bromoform to form tribromomethyllithium results in a significant downfield shift of the carbon signal in the ¹³C NMR spectrum by approximately 142.5 ppm, indicating a substantial change in the electronic environment of the carbon atom. researchgate.net

Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms in a molecule. In this compound, the primary coupling interactions are between the ¹³C nucleus and the directly attached proton (¹JCH) and between the ¹³C nucleus and the bromine nuclei (¹J_CBr_).

The one-bond coupling constant between carbon-13 and a proton (¹JCH) is typically in the range of 100-320 Hz. bhu.ac.in This interaction can be observed in a proton-coupled ¹³C NMR spectrum, where the ¹³C signal would appear as a doublet due to coupling with the single proton.

Coupling between ¹³C and bromine is more complex due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, both with a nuclear spin of 3/2 and a natural abundance of approximately 50% each. aip.orgaip.org The scalar coupling interaction is a dominant relaxation mechanism for the ¹³C nucleus in bromomethanes. aip.orgaip.org The spin-spin coupling constant between ¹³C and ⁷⁹Br in deuterated bromoform (CDBr₃) has been determined to be 127 Hz. aip.orgaip.org

The following table summarizes the key J-coupling constants for this compound.

| Coupling Nuclei | Coupling Constant (J) in Hz |

| ¹³C - ¹H (¹JCH) | ~209 |

| ¹³C - ⁷⁹Br (¹J_CBr) | 127 |

To simplify complex ¹³C NMR spectra, a technique called proton decoupling is commonly employed. scribd.comlibretexts.org

Proton-Coupled ¹³C NMR: In this mode, the coupling between ¹³C nuclei and attached protons is observed. pdvpmtasgaon.edu.in For this compound, the spectrum would show the ¹³C signal as a doublet due to coupling with the single proton, following the n+1 rule (where n is the number of attached protons). bhu.ac.inpdvpmtasgaon.edu.in While providing valuable structural information, these spectra can be complex and difficult to interpret, especially for larger molecules. bhu.ac.inpdvpmtasgaon.edu.in

Proton-Decoupled ¹³C NMR: This is the most common method for routine ¹³C NMR. libretexts.orgthieme-connect.de It involves irradiating the sample with a broad range of proton frequencies, which effectively removes all ¹H-¹³C coupling. pdvpmtasgaon.edu.inthieme-connect.de As a result, each unique carbon signal appears as a sharp singlet. libretexts.orgpdvpmtasgaon.edu.in This simplification makes the spectrum much easier to analyze and also increases the signal intensity due to the Nuclear Overhauser Effect (NOE). pdvpmtasgaon.edu.inceitec.cz In the proton-decoupled spectrum of this compound, a single singlet would be observed for the ¹³C atom.

Nuclear Overhauser Effect (NOE) Studies Utilizing ¹³C Labeling

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. nih.gov In ¹³C NMR, NOE is particularly important as it can enhance the signal intensity of carbon atoms when protons are decoupled. pdvpmtasgaon.edu.inceitec.cz The enhancement is dependent on the proximity of protons to the ¹³C nucleus. For this compound, the single proton is directly attached to the carbon, leading to a significant NOE enhancement in proton-decoupled spectra. wiley-vch.de

Quantitative NOE measurements, often referred to as exact NOEs (eNOEs), can provide precise information about internuclear distances. nih.gov While more commonly applied to complex biomolecules, the principles can be applied to smaller molecules like this compound to study intramolecular distances and relaxation phenomena. nih.govgatech.eduacs.org Carbon-edited NOESY experiments, which filter NOEs through the ¹³C nucleus, can be used to resolve ambiguities in complex spectra, especially in symmetric molecules. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) for Methyl/Methylene (B1212753)/Methine Differentiation

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR pulse sequence used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. scribd.comnanalysis.com This technique involves transferring polarization from protons to the ¹³C nucleus, which also results in enhanced sensitivity. nanalysis.com

The DEPT experiment is typically run in three variations:

DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, and CH₃).

DEPT-90: Shows only signals from CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

For this compound, which contains a single methine group (CH), the DEPT experimental results would be as follows:

| DEPT Experiment | Expected Signal for this compound |

| DEPT-45 | Positive Signal |

| DEPT-90 | Positive Signal |

| DEPT-135 | Positive Signal |

Quaternary carbons are absent in all DEPT spectra. pdvpmtasgaon.edu.in The combination of a standard proton-decoupled ¹³C NMR spectrum and a set of DEPT experiments allows for the unambiguous assignment of each carbon signal in a molecule. ceitec.czyoutube.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a cornerstone analytical technique in the study of isotopically labeled compounds, providing critical information on molecular weight, structure, and concentration. For this compound, MS is employed to confirm isotopic incorporation and to trace the molecule's fate in various chemical and biological systems through fragmentation analysis.

Isotopic Enrichment Verification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for separating volatile compounds and analyzing their mass-to-charge ratio (m/z). In the context of this compound, GC-MS is the definitive technique for verifying its isotopic purity and for quantification in complex mixtures using the isotope dilution method. nih.govatamankimya.com

Isotope dilution is an analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the unlabeled analyte (bromoform). nih.gova2gov.org The GC separates the bromoform from other components in the sample matrix, and the MS detects both the native and the labeled forms. Since this compound is chemically identical to the native compound, it behaves the same way during sample preparation, extraction, and GC analysis, which corrects for variability and sample loss during these steps. a2gov.org

The key difference is the mass. This compound has a molecular weight that is one mass unit higher than native bromoform due to the heavier carbon isotope. sigmaaldrich.com The mass spectrometer can easily distinguish between the ion clusters of the two forms. By comparing the integrated peak areas of the selected ions for both the labeled standard and the native analyte, a precise calculation of the native bromoform concentration can be achieved. nih.gov Furthermore, analysis of a pure this compound standard allows for the verification of its isotopic enrichment, which is typically expected to be 99 atom % ¹³C. sigmaaldrich.com

Research has shown that for accurate positional enrichment calculations using GC-MS, it is crucial to carefully select and validate the mass fragments used, as some can introduce analytical biases leading to significant errors in the final results. mdpi.com

Table 1: Key Mass Spectrometry Ions for Bromoform Isotope Analysis

| Compound | Molecular Formula | Key Fragment Ion | Expected m/z of Key Fragment (using ⁷⁹Br and ⁸¹Br isotopes) | Notes |

|---|---|---|---|---|

| Bromoform | CHBr₃ | [CHBr₂]⁺ | 171, 173, 175 | Dominant fragment cluster in the mass spectrum of native bromoform. rsc.orgresearchgate.net |

| This compound | ¹³CHBr₃ | [¹³CHBr₂]⁺ | 172, 174, 176 | The +1 mass shift due to the ¹³C atom allows for clear differentiation from the unlabeled compound. sigmaaldrich.com |

Fragmentation Analysis of Labeled Bromoform and its Metabolites

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. This fragmentation pattern is predictable and characteristic of the molecule's structure. Studying the fragmentation of this compound provides unambiguous evidence of which fragments retain the carbon atom.

Studies on the ionization and fragmentation of unlabeled bromoform have identified the dominant dissociation pathways. The most prominent two-body fragmentation channel is the loss of a bromine radical to form the dibromomethyl cation, [CHBr₂]⁺. rsc.orgresearchgate.net Other weaker fragmentation channels are also observed. rsc.org

When this compound undergoes fragmentation, the resulting pattern is analogous, but any fragment containing the carbon atom will exhibit a mass shift of +1 Dalton. For example, the primary fragment ion would be [¹³CHBr₂]⁺. This labeling is invaluable for tracing the carbon backbone in metabolic studies. For instance, in investigations of bromoform biosynthesis by marine algae, metabolites such as 1,1-dibromoacetone (B6598254) have been identified. nih.gov If these studies were conducted using a ¹³C-labeled precursor that gets converted to this compound, subsequent detection of ¹³C-labeled 1,1-dibromoacetone would provide definitive proof of the metabolic pathway. The fragmentation pattern of such metabolites would similarly help in their structural elucidation and confirm the position of the labeled carbon.

Table 2: Comparison of Major Fragment Ions for Bromoform and this compound

| Parent Compound | Fragment Ion Formula | Expected m/z (most abundant isotopologue) | Significance |

|---|---|---|---|

| Bromoform (CHBr₃) | [CHBr₂]⁺ | 173 | Primary fragment used for identification and quantification. rsc.orgresearchgate.net |

| This compound (¹³CHBr₃) | [¹³CHBr₂]⁺ | 174 | Confirms the retention of the carbon atom in the fragment and serves as the labeled internal standard. |

| Bromoform (CHBr₃) | [Br]⁺ | 79, 81 | Indicates the loss of a bromine atom. |

| This compound (¹³CHBr₃) | [Br]⁺ | 79, 81 | This fragment does not contain the carbon atom, so its mass is unchanged. |

Other Spectroscopic Techniques for Labeled Compound Characterization

While mass spectrometry is essential, other spectroscopic techniques provide complementary information for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying ¹³C-labeled compounds. acs.org

The ¹²C isotope, which makes up about 99% of natural carbon, is NMR-inactive. libretexts.org The ¹³C isotope, however, has a nuclear magnetic moment and is NMR-active. In natural abundance samples, the low percentage of ¹³C results in inherently weak NMR signals. libretexts.org By using this compound, which is enriched to approximately 99% ¹³C, the NMR signal is dramatically enhanced, making detection and analysis significantly easier. sigmaaldrich.comsigmaaldrich.com

¹³C-NMR spectroscopy provides several key advantages for characterizing labeled compounds:

Large Chemical Shift Dispersion: ¹³C spectra cover a much wider range of chemical shifts compared to proton (¹H) NMR, which reduces signal overlap and simplifies spectral analysis, even in complex mixtures. nih.gov

Direct Observation of the Carbon Skeleton: NMR directly probes the carbon atom and its local chemical environment, providing definitive structural information. acs.org The chemical shift of this compound is a distinct value that confirms its identity. nih.gov

Quantitative Enrichment Measurement: NMR can be used to accurately measure the level of ¹³C enrichment in a sample. acs.org

Techniques such as broadband decoupling are routinely used to simplify ¹³C spectra by removing the coupling interactions between carbon and proton nuclei, resulting in each unique carbon appearing as a single sharp line. libretexts.org This simplifies the identification of the labeled carbon in this compound and its potential metabolites.

Table 3: Advantages of ¹³C-NMR for Labeled Compound Analysis

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Sensitivity | Isotopic enrichment from ~1% to >99% ¹³C dramatically increases the signal-to-noise ratio. sigmaaldrich.com | Allows for rapid and clear detection of the this compound signal, even at low concentrations. |

| Structural Elucidation | The chemical shift is highly sensitive to the local electronic environment of the carbon atom. | Provides unambiguous confirmation of the bromoform structure and can be used to identify labeled metabolites. nih.gov |

| Reduced Spectral Complexity | Large chemical shift range and decoupling techniques minimize signal overlap. libretexts.orgnih.gov | A clean, single peak for this compound simplifies identification in complex biological or environmental samples. |

Bromoform 13c As a Tracer in Mechanistic and Metabolic Studies

Elucidation of Biochemical Pathways in Model Systems

The use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis, providing a detailed picture of cellular metabolic states. nih.gov Bromoform-13C enables focused analyses to probe specific reactions within complex biological networks. nih.gov

Investigations into Methanogenesis Inhibition Mechanisms using ¹³C-Bromoform

Bromoform (B151600) is a known potent inhibitor of methanogenesis, the process by which methanogenic archaea produce methane (B114726). nih.govasm.org The use of this compound has been instrumental in elucidating the mechanisms behind this inhibition.

By introducing ¹³C-bromoform into cultures of methanogenic archaea, scientists can trace the flow of the labeled carbon atom. This technique helps to identify which metabolic pathways are affected by bromoform and how the carbon from bromoform is incorporated into other molecules. Stable carbon isotope measurements are a key tool for tracing the carbon flow from the degradation of organic matter to the formation of methane in environments like lake sediments. copernicus.org Isotopic analysis helps to distinguish between different sources of organic matter and the biochemical pathways involved in methane production. copernicus.org

In studies of methanogenesis, ¹³C-labeled substrates are used to determine the contributions of different pathways to methane formation. For example, the isotopic signatures of methane and its precursors can reveal the relative importance of hydrogenotrophic and acetoclastic methanogenesis.

One of the primary mechanisms by which bromoform inhibits methanogenesis is by interfering with enzymes involved in the final steps of methane formation. researchgate.net It is believed to competitively inhibit both the coenzyme M methyltransferase complex (Mtr) and methyl-coenzyme M reductase (Mcr). researchgate.net The biosynthesis of Coenzyme M (CoM) itself involves distinct enzymatic pathways in archaea and bacteria, which appear to have evolved convergently. nih.gov While the direct interaction of bromoform with CoM synthesis pathways is a subject of ongoing research, its impact on enzymes that utilize CoM is well-documented. nih.govresearchgate.net

Studies of Microbial Degradation Pathways in Biological Matrices

This compound is also crucial for studying how microorganisms break down bromoform in various biological environments, such as the rumen of livestock. nih.govescholarship.org Understanding these degradation pathways is essential for evaluating the environmental fate and potential persistence of bromoform.

In vitro studies using rumen fluid have demonstrated that bromoform is rapidly degraded. nih.govnih.gov The use of ¹³C-bromoform allows for the unequivocal identification of its breakdown products. Research has shown that bromoform is sequentially dehalogenated, with dibromomethane (B42720) (CH₂Br₂) being a primary intermediate. nih.govescholarship.orgnih.gov

In one study, the concentration of bromoform decreased by nearly 90% within the first 3 hours of incubation in rumen fluid, which corresponded with a rapid increase in the concentration of dibromomethane. nih.govnih.govescholarship.org While bromomethane (B36050) (CH₃Br) is a logical subsequent intermediate in the dehalogenation pathway, its detection has been more elusive in some studies. nih.gov One hypothesis is that rumen methanogenic archaea catalyze the dehalogenation of CHBr₃ to CH₂Br₂, then to CH₃Br, and finally to methane (CH₄). escholarship.org

Table 1: Degradation of Bromoform in Rumen Fluid

| Time (hours) | Bromoform Concentration (% of initial) | Dibromomethane Concentration (% of initial Bromoform) |

| 0 | 100 | 0 |

| 3 | ~10 | Increased |

| 6 | Decreased | Peaked |

This is an interactive table based on data indicating a rapid decrease in bromoform and a corresponding increase and subsequent decrease in dibromomethane. nih.govnih.govescholarship.orgnih.gov

The ultimate fate of the carbon atom from bromoform is the formation of terminal metabolites like carbon dioxide (CO₂) and carbon monoxide (CO). In studies with rats and mice, administration of radiolabeled bromoform resulted in the expiration of a significant portion of the dose as ¹⁴CO₂, indicating that bromoform is metabolized to CO₂. tandfonline.com Mice were found to metabolize bromoform more extensively than rats, with 40% of the dose eliminated as CO₂ in mice compared to 4% in rats. tandfonline.com The liver's cytochrome P450 oxidases are responsible for this metabolism, with CO and CO₂ being the primary products. tandfonline.com By using this compound, researchers can specifically track the conversion of the bromoform carbon to ¹³CO₂ and ¹³CO, confirming the metabolic pathway and quantifying the extent of its oxidation in different biological systems.

Metabolic Flux Analysis (MFA) using 13C-Bromoform

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comyoutube.com The use of ¹³C-labeled substrates is central to MFA, as the distribution of the ¹³C label into various metabolites provides the necessary data to calculate these fluxes. creative-proteomics.comresearchgate.net While ¹³C-labeled glucose and glutamine are the most common tracers for mapping central carbon metabolism, the principles of MFA can be extended to tracers like this compound to investigate specific metabolic questions related to single-carbon metabolism or xenobiotic pathways. nih.govresearchgate.netcreative-proteomics.com

The precision of MFA is highly dependent on the choice of isotopic tracer. researchgate.net Different labeled positions on a tracer molecule provide different sensitivities for resolving fluxes in various pathways. For instance, studies have computationally and experimentally evaluated numerous ¹³C-glucose and ¹³C-glutamine tracers to identify the optimal choices for specific metabolic networks, such as in mammalian cancer cells. nih.govnih.gov This optimization process involves selecting tracers that maximize the information obtained from labeling patterns, thereby minimizing the confidence intervals of the estimated fluxes. nih.gov

For example, [1,2-¹³C₂]glucose has been identified as superior for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while universally labeled glutamine ([U-¹³C₅]glutamine) is preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The selection of a tracer, or a combination of tracers, is a critical first step in designing an informative MFA experiment. frontiersin.org In a hypothetical scenario where this compound is used to trace the fate of its carbon, optimization would involve computational modeling to predict how the ¹³C label would distribute through one-carbon metabolism pathways and how its combination with other tracers, like ¹³C-serine or ¹³C-glycine, could resolve fluxes with greater precision.

| ¹³C Isotopic Tracer | Target Metabolic Pathway | Relative Precision in Flux Determination |

|---|---|---|

| [1,2-¹³C₂]Glucose | Glycolysis & Pentose Phosphate Pathway (PPP) | High |

| [1-¹³C]Glucose | Glycolysis & PPP | Moderate |

| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle | High |

| [2-¹³C]Glucose | Glycolysis | High |

| [3-¹³C]Glucose | Pyruvate Oxidation | High |

MFA provides a quantitative snapshot of the metabolic state of a cell under specific conditions. creative-proteomics.com By introducing a ¹³C-labeled substrate and measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct a detailed map of metabolic activity. frontiersin.orgnih.gov This has been extensively applied in cancer research to characterize the unique metabolic phenotypes of tumor cells, such as the Warburg effect. nih.gov

The use of this compound would allow for a quantitative assessment of its specific contribution to carbon metabolism. Upon entering a cell, the ¹³C from bromoform could potentially be incorporated into the one-carbon pool via pathways involving intermediates like formate. Tracking this ¹³C label into products such as amino acids (serine, glycine), purines, and thymidine (B127349) would provide a direct, quantitative measure of the flux from bromoform into these essential biosynthetic pathways. This approach moves beyond simple identification of metabolites to quantifying the rate at which they are produced from a specific precursor, offering a deeper understanding of the compound's metabolic impact.

Applications in Investigating Biotransformation Processes

Biotransformation is the process by which living organisms chemically modify substances, which is crucial for detoxification and excretion. nih.gov Using this compound as a tracer is invaluable for unequivocally identifying the metabolic products derived from the parent compound and for elucidating the enzymatic pathways responsible for its degradation.

Bromoform is known to be produced and degraded by various organisms, from marine algae to rumen microbes. agarwallab.comescholarship.org In ruminant animals, for instance, bromoform from seaweed additives is rapidly degraded by the microbial community in the rumen. escholarship.orgnih.gov Studies have shown that bromoform is sequentially dehalogenated, with dibromomethane (CH₂Br₂) being a primary metabolite. escholarship.orgnih.gov

The use of this compound in such studies allows for unambiguous tracking of the carbon backbone. By analyzing samples over time, researchers can monitor the disappearance of the ¹³C-bromoform signal and the appearance of ¹³C-dibromomethane and other potential downstream products. This confirms the metabolic pathway and allows for the calculation of degradation kinetics. Research has demonstrated that this degradation is a rapid, biologically mediated process. escholarship.org For example, in vitro rumen fluid incubations have shown that nearly 90% of bromoform can be degraded within the first three hours, coinciding with a rapid increase in dibromomethane concentration. nih.gov The enzymes responsible for this reductive dehalogenation are thought to be linked to methanogenesis pathways, involving methyl-coenzyme M reductase (MCR) and coenzyme M methyltransferase. nzagrc.org.nz

| Time Point (Hours) | Bromoform Remaining (%) | Dibromomethane Detected |

|---|---|---|

| 0 | 100% | None |

| 3 | ~10% | Peak Concentration |

| 6 | Low | Decreasing Concentration |

| 24 | Trace | Low |

| 72 | Undetectable | Trace |

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism, responsible for the oxidation and detoxification of a vast array of foreign compounds (xenobiotics). mdpi.commdpi.com These enzymes are particularly important in the liver. mdpi.com The metabolism of halogenated hydrocarbons like chloroform (B151607), a structural analog of bromoform, is known to be mediated by CYP enzymes, specifically cytochrome P450 2E1 (CYP2E1). nih.gov This process is obligatory for the bioactivation that leads to cellular toxicity. nih.gov

The biotransformation of this compound by CYP systems can be precisely studied using this isotopic tracer. The CYP-catalyzed reaction would involve an oxidative dehalogenation step, where the ¹³C-labeled carbon is converted into reactive intermediates. Tracking the ¹³C label allows for the definitive identification of metabolites formed through this pathway. This is crucial for distinguishing between different potential biotransformation routes (e.g., oxidative vs. reductive pathways) and for understanding the mechanisms of toxicity or detoxification. The use of ¹³C-labeled substrates in combination with specific CYP inhibitors or in systems with knocked-out CYP genes can confirm the exact role of each enzyme in the metabolic cascade. nih.govnih.gov

Environmental Biogeochemistry and Fate Studies Utilizing Bromoform 13c

Atmospheric Chemistry and Transport Research

The use of isotopically labeled compounds, particularly Bromoform-13C (¹³CHBr₃), is instrumental in elucidating the complex atmospheric lifecycle of brominated compounds. These studies provide critical data for understanding ozone depletion and the transport of bromine to the stratosphere.

This compound serves as a powerful tracer for distinguishing between natural and anthropogenic sources of bromoform (B151600) and for tracking its subsequent atmospheric transformations. Natural sources, primarily marine macroalgae and phytoplankton, are the largest contributors to global bromoform emissions. researchgate.netresearchgate.net However, anthropogenic sources, such as the chlorination of cooling water in coastal power plants and desalination facilities, can be significant on regional scales. noaa.govresearchgate.netresearchgate.net By releasing ¹³CHBr₃ in controlled studies or by analyzing the isotopic composition of ambient bromoform, researchers can differentiate these sources and quantify their respective contributions to the atmospheric bromine budget.

Once in the atmosphere, bromoform undergoes transformation through photolysis and reaction with hydroxyl (OH) radicals. researchgate.netaip.org Isotope labeling with ¹³C allows for the precise tracking of these reaction pathways and the identification of intermediate and final degradation products. This is crucial for validating atmospheric models and understanding how bromine is converted from its organic source to reactive inorganic forms that can impact ozone.

Atmospheric models are essential tools for predicting the impact of bromoform on a global scale. The inclusion of ¹³CHBr₃ in laboratory and field studies provides invaluable data for refining these models. The degradation of bromoform leads to the formation of several organic and inorganic product gases. copernicus.orgsemanticscholar.org

Key degradation reactions and products include:

Photolysis: CHBr₃ + hν → CHBr₂ + Br

Reaction with OH: CHBr₃ + OH → CBr₃ + H₂O

These initial steps lead to a cascade of reactions forming various product gases. Three-dimensional chemical transport models (CTMs) have been developed to simulate the distribution of bromoform and its degradation products. copernicus.orgcopernicus.org These models show that while numerous product gases are formed, their atmospheric abundance is generally low. copernicus.org The longest-lived organic product gases are carbonyl dibromide (CBr₂O) and bromyl bromide (CHBrO). researchgate.netcopernicus.orgcopernicus.org However, their peak tropospheric abundance is typically less than 5% relative to the surface volume mixing ratio of the source gases. copernicus.orgcopernicus.org The mean local tropospheric lifetimes of CBr₂O and CHBrO in the tropics are estimated to be approximately 7 and 2 days, respectively, primarily due to photolysis. researchgate.netcopernicus.org

The use of ¹³C-labeled bromoform in these modeling studies helps to constrain reaction rates and product yields, leading to more accurate predictions of bromine delivery to the stratosphere.

Table 1: Key Atmospheric Degradation Products of Bromoform

| Product Compound | Chemical Formula | Typical Atmospheric Abundance |

| Carbonyl dibromide | CBr₂O | < 5% of source gas VMR copernicus.orgcopernicus.org |

| Bromyl bromide | CHBrO | < 5% of source gas VMR copernicus.orgcopernicus.org |

VMR: Volume Mixing Ratio

Understanding the transport of bromine to the stratosphere is critical for assessing its impact on the ozone layer. Organobromine compounds, like bromoform, are considered very short-lived substances (VSLS) with atmospheric lifetimes of less than six months. noaa.gov Despite their short lifetimes, they are significant sources of stratospheric bromine. noaa.govcsic.esnoaa.gov

There are two primary pathways for bromine to enter the stratosphere:

Source Gas Injection (SGI): The direct transport of the original bromoform molecule to the stratosphere before it degrades. copernicus.org

Product Gas Injection (PGI): The transport of degradation products, both organic (like CBr₂O) and inorganic, to the stratosphere. copernicus.org

Modeling studies indicate that SGI is the dominant pathway for bromoform. semanticscholar.orgcopernicus.org Deep convection, particularly in tropical regions, plays a crucial role in the rapid vertical transport of bromoform from the boundary layer to the upper troposphere and lower stratosphere. semanticscholar.orgcopernicus.org Studies have shown that even without convection, significant amounts of bromoform can reach the tropopause. copernicus.org The use of this compound in field campaigns and model simulations allows for a more precise quantification of the relative importance of SGI and PGI, improving estimates of the total bromine loading in the stratosphere. copernicus.orgcsic.esnoaa.gov

Aquatic and Terrestrial Environmental Fate

The fate of bromoform in aquatic and terrestrial systems is another critical area of research, with ¹³C-labeling providing a means to track its transformation and degradation.

In aqueous environments, bromoform can undergo hydrolysis, a reaction with water that can lead to its degradation. The stability of bromoform in water is influenced by factors such as pH and temperature. whiterose.ac.uk Studies on the hydrolysis of trihalomethanes show that their stability is generally greater than that of other halogenated disinfection byproducts like haloketones and haloacetonitriles. researchgate.net

The hydrolysis of bromoform can be represented by the following reaction: CHBr₃ + H₂O → CHBr₂OH + HBr

The resulting brominated alcohol can undergo further reactions. Using ¹³CHBr₃ allows researchers to follow the kinetics of this hydrolysis reaction and identify the subsequent transformation products in complex aqueous matrices. aip.orgbgsu.edu This is particularly important for understanding the fate of bromoform in drinking water systems, where it is a known disinfection byproduct, and in natural aquatic environments. researchgate.netresearchgate.net

Table 2: Factors Influencing Bromoform Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| pH | Higher pH generally increases the rate of hydrolysis for trihalomethanes. whiterose.ac.uk |

| Temperature | Increased temperature typically accelerates reaction kinetics. whiterose.ac.uk |

| Nucleophiles | Presence of other nucleophiles in the water can lead to alternative reaction pathways. aip.org |

Biodegradation is a key process for the natural attenuation of organic contaminants in the environment. Compound Specific Isotope Analysis (CSIA) and studies using ¹³C-labeled compounds are definitive methods for demonstrating and quantifying biodegradation. enviro.wikiepa.gov

When microorganisms metabolize ¹³CHBr₃, the labeled carbon is incorporated into their biomass or respired as ¹³CO₂. epa.govwur.nl Detecting the ¹³C label in these products provides unequivocal proof of biological degradation. epa.gov

Aerobic Conditions: Under aerobic conditions (in the presence of oxygen), the biodegradation of bromoform has been observed to be very slow or negligible in some studies using activated sludge. nih.gov

Anaerobic Conditions: In the absence of oxygen, certain microorganisms can use halogenated compounds as electron acceptors in a process called halorespiration. The potential for anaerobic biodegradation of bromoform is an active area of research. Studies with other halogenated compounds have shown that providing alternative electron acceptors, such as humic substances, can facilitate anaerobic biodegradation. wur.nl

The use of ¹³CHBr₃ is crucial for assessing the potential for both aerobic and anaerobic biodegradation in various environments, from contaminated groundwater to marine sediments. enviro.wikiepa.govresearchgate.net This information is vital for evaluating the efficacy of natural attenuation and for designing bioremediation strategies for sites contaminated with bromoform.

Tracing Natural and Anthropogenic Sources in Environmental Compartments

Compound-specific isotope analysis (CSIA) using tracers like this compound is essential for distinguishing between the various sources of bromoform in the environment. colby.edugeomar.de By analyzing the stable isotopic composition (e.g., ¹³C/¹²C) of bromoform, scientists can identify its origin, whether from natural biogenic processes or as a byproduct of human activities. colby.eduscsengineers.com

The predominant natural source of bromoform is its production by marine organisms, including phytoplankton, macroalgae (seaweeds), and seagrasses. colby.eduwikipedia.org This biogenic production is mediated by enzymes, particularly vanadium-dependent bromoperoxidases, which catalyze the halogenation of organic precursors. colby.eduagarwallab.com

Isotopic labeling studies are pivotal in elucidating these biosynthetic pathways. By supplying marine organisms with a ¹³C-labeled substrate, such as ¹³C-bicarbonate, researchers can trace the incorporation of the heavy isotope into newly synthesized bromoform. vliz.be This technique provides definitive proof of biogenic origin and helps identify the specific metabolic precursors. agarwallab.comvliz.be For instance, research on the marine diatom Nitzschia cf pellucida used ¹³C-labeled bicarbonate to confirm the biosynthetic origin of related halogenated compounds. vliz.be Similarly, studies on seagrass meadows have used natural abundance stable carbon isotopes to determine the isotopic signature of emitted bromoform, helping to quantify its contribution to coastal halocarbon budgets. geomar.de The red seaweed Asparagopsis taxiformis is known to be an especially prolific producer of bromoform. agarwallab.comcreative-biolabs.com

Table 2: Isotopic and Biogenic Production Data for Bromoform

A significant anthropogenic source of bromoform is its formation as a disinfection byproduct (DBP) during water treatment. atamankimya.comwikipedia.orgnzagrc.org.nz When chlorine is used as a disinfectant, it reacts with natural organic matter (NOM) present in the source water. If bromide ions are also present, brominated trihalomethanes, including bromoform, are formed. iwaponline.comnih.gov

Understanding the complex mechanisms of DBP formation is critical for improving water treatment processes and minimizing human exposure. Isotopic labeling with ¹³C is a key technique for this purpose. acs.org By labeling specific components or functional groups within the complex mixture of NOM, researchers can identify the primary precursors that lead to the formation of bromoform and other DBPs during chlorination. colby.eduresearchgate.net Studies on the formation of chloroform (B151607), a related DBP, have successfully used stable carbon isotope analysis to pinpoint its precursors in lake water. colby.edu This methodological approach, applied with ¹³C-labeled NOM, allows scientists to trace the reaction pathways and determine which parts of the organic matter are most reactive in forming bromoform. acs.orgtandfonline.com

Table 3: Factors Influencing Bromoform Formation as a Disinfection Byproduct

Compound Index

Table 4: Chemical Compounds Mentioned

Computational and Modeling Approaches with Bromoform 13c

Theoretical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic parameters of molecules like Bromoform-13C. nih.gov These theoretical calculations are crucial for interpreting experimental spectra and confirming molecular structures. researchgate.net The process involves computing the nuclear magnetic shielding tensors for the nuclei within a molecule, which are then converted into chemical shifts. researchgate.net

Modern computational protocols can achieve high accuracy by incorporating factors such as solvent effects (often using models like the Polarizable Continuum Model, PCM), vibrational corrections, and relativistic effects, which are particularly relevant for molecules containing heavy atoms like bromine. nih.govresearchgate.net For this compound, DFT calculations can predict the ¹³C chemical shift. These calculations are typically performed using a specific functional (e.g., B3LYP, MPW1PW91) and a basis set (e.g., 6-311++G(2d,p)). researchgate.netmdpi.com The calculated chemical shifts are then compared against experimental values, often showing strong linear correlation, which validates the computational method. mdpi.com

Beyond chemical shifts, theoretical methods can also determine spin-spin coupling constants. researchgate.netwalisongo.ac.id For this compound, the one-bond coupling constant between ¹³C and ⁷⁹Br (¹J(¹³C,⁷⁹Br)) can be calculated using DFT methods, providing deeper insight into the molecule's electronic structure. researchgate.net The agreement between theoretical and experimental values depends heavily on the chosen computational method, including the functional and basis set. researchgate.net

Table 1: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts This table provides typical ranges and accuracies for DFT calculations of sp³ carbons, relevant to this compound.

| Parameter | Typical Experimental Range (ppm) | Typical DFT-Calculated Range (ppm) | Common Computational Method |

|---|---|---|---|

| ¹³C Chemical Shift (C-Br) | 10 - 40 | 10 - 45 | GIAO-B3LYP/6-311+G(2d,p) with PCM |

Molecular Dynamics and Interaction Modeling of this compound in Biological Systems

Molecular dynamics (MD) simulations offer an atomistic view of the dynamic behavior of molecules and their interactions within complex biological environments. mdpi.com While this compound is primarily used as a tracer, understanding the interactions of bromoform (B151600) with biological systems, such as cell membranes, is critical in fields like toxicology and pharmacology. Since the isotopic substitution of ¹²C with ¹³C has a negligible effect on the classical forces governing molecular interactions, MD studies on bromoform are directly applicable to this compound. nih.gov

Recent all-atom MD simulations have been employed to investigate the interaction of bromoform with lipid bilayers, which serve as a model for cell membranes. nih.govibm.com These studies require the development of accurate molecular mechanics force fields, which are sets of parameters and equations that describe the potential energy of the system. acs.org For bromoform, customized force field parameters have been developed to accurately model its interactions. nih.gov

Simulations have revealed that bromoform can readily penetrate lipid membranes and preferentially localizes within the hydrophobic core of the bilayer. nih.govibm.com At higher concentrations, bromoform molecules can form aggregates outside the membrane. nih.gov These computational models allow researchers to study key properties such as the rate of diffusion across the membrane and the specific orientation and location of the molecule within different regions of the lipid bilayer. ibm.com

Table 2: Summary of Findings from Molecular Dynamics Simulations of Bromoform with Lipid Bilayers

| Finding | Methodology | Implication |

|---|---|---|

| Preferential localization in the membrane's hydrophobic core | All-atom MD simulations with custom force fields nih.govibm.com | Indicates high lipid solubility and potential for bioaccumulation. |

| Penetration of the lipid bilayer | All-atom MD simulations nih.gov | Shows bromoform can cross cellular barriers. |

| Formation of aggregates at high concentrations | All-atom MD simulations ibm.com | Relevant for understanding behavior in concentrated environments. |

| Slowest diffusion along the membrane normal | All-atom MD simulations nih.gov | Suggests retention within the membrane once partitioned. |

Chemical Transport Models (CTMs) for Environmental Distribution Prediction

Chemical Transport Models (CTMs) are large-scale computational models used to simulate the distribution and fate of chemical species in the atmosphere and oceans. copernicus.orgnasa.gov Bromoform is of significant environmental interest due to its natural and anthropogenic sources and its role as a carrier of bromine to the stratosphere, where it can participate in ozone depletion. nasa.govacs.org Three-dimensional (3-D) CTMs, such as TOMCAT/SLIMCAT and FLEXPART, are used to predict the global distribution of bromoform. copernicus.orgnoaa.gov

These models incorporate key physical and chemical processes, including:

Emissions: Using inventories of sources from oceans and industrial activities. noaa.gov

Transport: Simulating movement through advection, convection, and dispersion based on meteorological data. noaa.govcopernicus.org

Chemistry: Including degradation pathways such as photolysis and reaction with hydroxyl (OH) radicals. nasa.govcopernicus.org

This compound is an invaluable tool for validating and constraining these models. By releasing this compound in tracer experiments or by measuring its ambient ratios, scientists can track its movement through the environment. The data gathered can be compared against CTM predictions to assess the model's accuracy in representing transport pathways, such as rapid convective lifting from the marine boundary layer into the tropical tropopause layer (TTL). researchgate.netresearchgate.net This comparison helps refine model parameterizations, leading to more accurate predictions of how much bromine from short-lived substances like bromoform reaches the stratosphere. copernicus.orgcopernicus.org

Table 3: Key Components and Findings in a 3-D CTM Study of Bromoform Based on findings from studies using models like TOMCAT/SLIMCAT. copernicus.orgcopernicus.org

| Model Component/Process | Description | Significance for Bromoform Distribution |

|---|---|---|

| Source Gas Injection (SGI) | Direct transport of bromoform to the stratosphere before it degrades. copernicus.org | A primary pathway for bromine delivery to the stratosphere. copernicus.org |

| Product Gas Injection (PGI) | Transport of degradation products (e.g., CBr₂O, HBr) to the stratosphere. copernicus.org | A secondary pathway, though less significant as many products are washed out. copernicus.org |

| Atmospheric Lifetime | Calculated to be around 2-4 weeks. acs.org | Determines how far bromoform can be transported from its source. |

| Convective Transport | Rapid vertical transport in strong updrafts, especially in the tropics. researchgate.net | Crucial for lifting bromoform to high altitudes quickly. researchgate.net |

Kinetic Modeling of Degradation Pathways and Reaction Mechanisms

Understanding the chemical breakdown of this compound in the environment is essential for accurately modeling its atmospheric lifetime and impact. Kinetic modeling, based on computational chemistry, is used to elucidate complex reaction mechanisms and calculate reaction rates. nih.gov The atmospheric degradation of bromoform is primarily initiated by photolysis (breakdown by sunlight) or by reaction with oxidative radicals, such as the hydroxyl radical (•OH) and chlorine atoms (Cl•). acs.orgresearchgate.net

Ab initio calculations and DFT methods are used to map out the potential energy surfaces of these reactions. acs.orgnih.gov These calculations determine the energy barriers (activation energies) and reaction enthalpies for each step in the degradation pathway. acs.org For example, computational studies have detailed the oxidation mechanism following the initial reaction with •OH. acs.org This leads to the formation of the tribromomethyl radical (•CBr₃), which then reacts with molecular oxygen (O₂) to form the peroxy radical (CBr₃O₂•). acs.orgcopernicus.org

Further kinetic modeling, using techniques like Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation (ME) calculations, can predict the fate of these intermediate species under various atmospheric conditions. acs.orgresearchgate.net These models show that the CBr₃O₂• radical can react with nitric oxide (NO) or the hydroperoxyl radical (HO₂•), leading to the formation of the alkoxy radical (CBr₃O•), which rapidly dissociates to release a bromine atom and form dibromocarbonyl (CBr₂O). acs.orgnih.gov Such detailed mechanistic insights are critical for the accuracy of large-scale chemical transport models. copernicus.org

Table 4: Key Reactions in the Computationally Modeled Atmospheric Degradation of Bromoform

| Reaction Step | Description | Modeling Technique |

|---|---|---|

| CHBr₃ + •OH → •CBr₃ + H₂O | Initiation via hydrogen abstraction by hydroxyl radical. acs.org | Ab initio calculations for reaction energetics. |

| •CBr₃ + O₂ → CBr₃O₂• | Formation of the tribromomethylperoxy radical. researchgate.net | Ab initio calculations. |

| CBr₃O₂• + NO → CBr₃O• + NO₂ | Reaction with nitric oxide to form the alkoxy radical. acs.org | RRKM/Master Equation (ME) modeling for kinetics. researchgate.net |

| CBr₃O• → CBr₂O + Br• | Dissociation of the alkoxy radical, releasing a bromine atom. acs.org | High-level ab initio calculations for activation energy. |

Analytical Techniques for Bromoform 13c Research

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment and Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary and non-destructive analytical method for determining the purity and isotopic enrichment of Bromoform-13C. The fundamental principle of qNMR is that the intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. intertek.combwise.kr This allows for the precise quantification of a substance by comparing its signal integral to that of a certified internal standard of known concentration. intertek.comox.ac.uk

For this compound, ¹³C qNMR is particularly advantageous. It can verify the exact location of the ¹³C label and quantify the degree of isotopic enrichment. slu.setum.defrontiersin.org The ¹³C spectrum will exhibit a significantly enhanced signal at the chemical shift corresponding to the bromoform (B151600) carbon. By comparing the integral of this signal to that of any unlabeled (¹²C) bromoform, a precise measurement of isotopic enrichment can be achieved. nih.govacs.org Furthermore, the chemical purity of the this compound material can be determined by comparing the analyte's signal to an internal standard, such as maleic acid. nih.gov To ensure accuracy, experimental parameters like the relaxation delay must be carefully optimized, typically set to be at least five times longer than the longest spin-lattice relaxation time (T₁) of the nuclei being measured. ox.ac.uk

Table 1: Illustrative Parameters for qNMR Analysis of this compound

| Parameter | Description | Example |

|---|---|---|

| Analyte | The compound being quantified. | This compound |

| Solvent | Deuterated liquid for sample dissolution and spectrometer lock. | Chloroform-d (CDCl₃) |

| Internal Standard | A compound of known purity and concentration for reference. ox.ac.uk | Maleic acid nih.gov |

| Nucleus | The specific isotope being observed. | ¹³C |

| Relaxation Delay (D1) | Ensures full magnetization recovery between scans for accurate quantification. ox.ac.uk | > 5 x T₁ |

| Isotopic Enrichment | The percentage of molecules containing the ¹³C isotope. | >99% (Typical for standards) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for analyzing volatile compounds like bromoform. cdc.gov The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio (m/z). cdc.govnih.gov This method is highly effective for both detecting and quantifying this compound, even in complex biological or environmental samples. shimadzu.comworktribe.com

A key strength of GC-MS in this context is its ability to differentiate between labeled (¹³CHBr₃) and unlabeled (¹²CHBr₃) bromoform due to their one-mass-unit difference. oup.com Isotope Dilution Mass Spectrometry (IDMS) is a common quantitative approach where a known amount of this compound is added to a sample as an internal standard. oup.comiaea.orgresearcher.life By comparing the instrument's response to the labeled and unlabeled forms, the concentration of native bromoform in the sample can be determined with high accuracy. oup.com Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity, where the mass spectrometer is set to detect only the specific m/z ions characteristic of the target compounds. oup.com

Table 2: Representative Mass-to-Charge Ratios (m/z) for Bromoform Isotopologues in GC-MS

| Ion Fragment | Unlabeled Bromoform (¹²CHBr₃) m/z | This compound (¹³CHBr₃) m/z |

|---|---|---|

| [CHBr₂]⁺ | 171, 173, 175 | 172, 174, 176 |

| [CBr₃]⁺ | 249, 251, 253, 255 | 250, 252, 254, 256 |

| [CHBr₃]⁺ | 250, 252, 254, 256 | 251, 253, 255, 257 |

Note: The presence of multiple peaks for each fragment is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS) for Environmental Tracing

For less volatile degradation products of bromoform or for complex environmental matrices, High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool. researchgate.netmdpi.com HPLC separates compounds from a liquid sample, and the subsequent IRMS analysis provides high-precision measurements of isotope ratios. nih.govoiv.int The interface between the HPLC and IRMS typically involves converting the separated compounds into a simple gas like CO₂ through oxidation, which retains the isotopic signature of the parent molecule. oiv.intnih.gov

This technique is central to Stable Isotope Probing (SIP) studies, which aim to link microbial identity to function. microbeatlas.orgitrcweb.orgresearchgate.net In a SIP experiment, an environment is exposed to this compound. itrcweb.org If microorganisms biodegrade the compound, they will incorporate the ¹³C into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). itrcweb.org By extracting and analyzing these biomarkers with HPLC-IRMS, researchers can unequivocally demonstrate in-situ biodegradation and identify the specific microorganisms responsible for the degradation process. itrcweb.orgresearchgate.net

Development of Novel Detection Methods for ¹³C-Labeled Bromoform and its Derivatives

The pursuit of enhanced sensitivity, speed, and field-portability drives the development of new analytical methods. One emerging technique is Cavity Ring-Down Spectroscopy (CRDS), an optical absorption method capable of extremely sensitive and high-precision measurements of isotopic ratios in gases. stanford.edunih.govpicarro.com A CRDS instrument can be tuned to measure the specific absorption of ¹³CO₂, the combustion product of this compound, allowing for real-time concentration and isotope ratio analysis. nih.govpicarro.com This technology is a promising alternative to traditional IRMS for certain applications. stanford.edu

Another area of innovation is ambient ionization mass spectrometry, which includes techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI). wikipedia.orgnih.govrsc.org These methods allow for the direct ionization of analytes from surfaces with minimal to no sample preparation. wikipedia.orgnih.gov Coupling ambient ionization sources with high-resolution mass spectrometers could facilitate the rapid screening of samples for this compound and its transformation products, significantly accelerating environmental monitoring and metabolic studies. nih.govcopernicus.org Furthermore, advances in imaging mass spectrometry are enabling the spatial mapping of ¹³C-labeled compounds within tissues and cell cultures, providing unprecedented insight into metabolic heterogeneity at the single-cell level. nih.gov

Future Research Directions for Bromoform 13c Studies

Integration of Multi-Omics Data with 13C-MFA

A significant frontier in systems biology is the integration of ¹³C-Metabolic Flux Analysis (13C-MFA) with various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgportlandpress.com Using Bromoform-13C as a tracer, 13C-MFA provides a quantitative snapshot of the rates of metabolic reactions within a cell. creative-proteomics.com When combined with other omics datasets, a more holistic and dynamic understanding of cellular responses to this compound can be achieved.

Future research will focus on developing computational frameworks to integrate these disparate data types. For example, transcriptomic data can reveal which enzyme-encoding genes are expressed during bromoform (B151600) metabolism, while proteomic data can quantify the abundance of these enzymes. nih.gov This multi-layered approach will enable the construction of highly detailed, predictive models of metabolic networks. Such models are crucial for understanding how organisms might be engineered for bioremediation or how they respond to the presence of halogenated compounds in their environment. biorxiv.org The combination of quantitative flux data from this compound with other omics layers will provide unprecedented insight into the regulation and architecture of metabolic pathways. portlandpress.comnih.gov

Table 1: Integration of Multi-Omics Data with this compound MFA

| Omics Type | Information Provided | Contribution to Integrated Model |

|---|---|---|

| Genomics | Provides the blueprint of metabolic capabilities. | Identifies potential genes and pathways for bromoform transformation. |

| Transcriptomics | Measures gene expression levels (mRNA). | Indicates which metabolic pathways are actively responding to this compound. |

| Proteomics | Quantifies protein abundance. | Correlates enzyme levels with measured metabolic fluxes. nih.gov |

| Metabolomics | Measures concentrations of intracellular metabolites. | Provides information on the substrates and products of metabolic reactions. |

| 13C-MFA | Quantifies intracellular metabolic fluxes. creative-proteomics.com | Delivers the core quantitative data on the metabolic fate of this compound. |

Development of Advanced Imaging Techniques with 13C-Contrast

The development of advanced imaging techniques using ¹³C as a contrast agent is a rapidly emerging field. researchgate.netnih.gov Hyperpolarized ¹³C MRI, in particular, offers a massive signal enhancement (over 10,000-fold), enabling the real-time, non-invasive imaging of metabolic processes in vivo. nih.govnih.gov Applying this technology with hyperpolarized this compound could allow researchers to visualize its uptake, distribution, and transformation within living organisms. researchgate.net

Future directions include the development of novel ¹³C-labeled probes and improved hyperpolarization techniques. researchgate.netau.dk These advancements will enhance the sensitivity and specificity of imaging studies. In environmental science, this could mean tracking the metabolic activity of microorganisms involved in bromoform degradation directly in their natural habitats. In biomedical research, it could provide insights into the metabolic fate of halogenated compounds in different tissues. The ability to non-invasively image these processes will be a significant step forward from traditional analytical methods. nih.govrsna.org

Exploration of Novel Biocatalytic Pathways for this compound Transformation

The discovery and engineering of enzymes and microbial pathways for the transformation of halogenated compounds is a key goal for biotechnology and bioremediation. Bromoform is known to be produced naturally by marine organisms like macroalgae and phytoplankton, often involving enzymes like bromoperoxidase. colby.eduresearchgate.net Using this compound as a substrate, researchers can trace its breakdown and identify the resulting metabolites, thereby elucidating the enzymatic steps involved.

Future research will involve:

Screening for Novel Enzymes: Exploring diverse microbial communities for new enzymes capable of degrading bromoform.

Enzyme Engineering: Using techniques like directed evolution to improve the efficiency and specificity of known halogenating or dehalogenating enzymes. acs.org

Synthetic Biology: Constructing novel metabolic pathways in engineered microorganisms like E. coli or Saccharomyces cerevisiae for the specific purpose of bromoform transformation. acs.org

Recent studies have demonstrated that bromoform synthesis can be engineered in E. coli and yeast by expressing a vanadium-dependent haloperoxidase and providing suitable β-dicarbonyl substrates. acs.org Tracing the ¹³C label from this compound will be instrumental in optimizing these engineered pathways and understanding the underlying mechanisms of both natural and synthetic biocatalytic transformations. unipd.it

Applications in Next-Generation Environmental Tracing Technologies

Stable isotope analysis is a powerful tool in environmental forensics for tracking the sources and fate of contaminants. researchgate.netepa.gov By analyzing the isotopic signature of a compound, scientists can often differentiate between natural and anthropogenic sources and assess the extent of its degradation in the environment. epa.govthermofisher.com

This compound can serve as an ideal tracer for "spike and recovery" experiments in complex environmental systems. Researchers can introduce a known amount of this compound into a system (e.g., a water body or soil column) and track its movement, dilution, and transformation over time. This provides invaluable data for understanding:

Transport pathways: How bromoform moves through groundwater and surface water.

Degradation rates: The speed at which natural microbial communities break down the compound.

Bioaccumulation: How bromoform is taken up and transferred through the food web.

The use of compound-specific isotope analysis (CSIA) for halogenated compounds is a growing field, and this compound will be a critical tool for calibrating models and validating field observations. researchgate.netthermofisher.com This will lead to more accurate risk assessments for contaminated sites and better-informed remediation strategies.